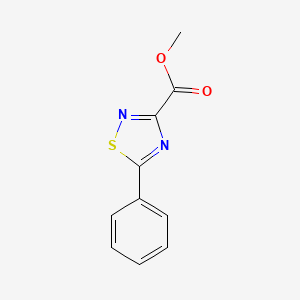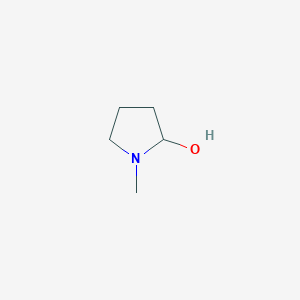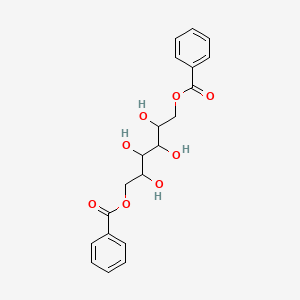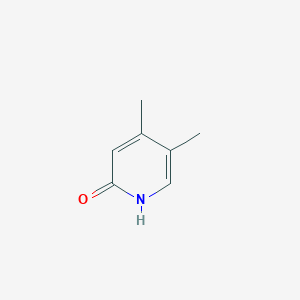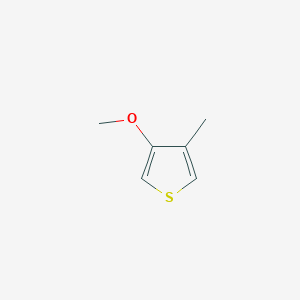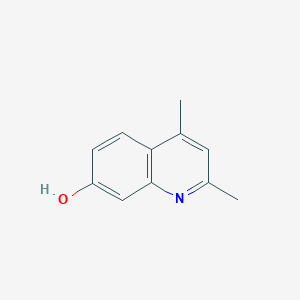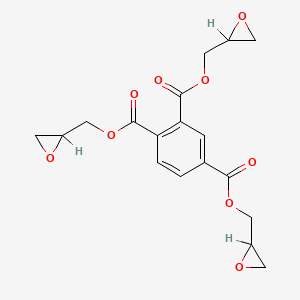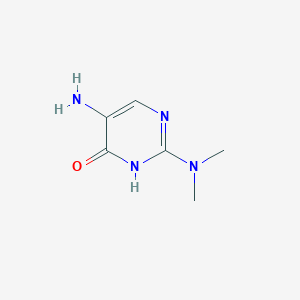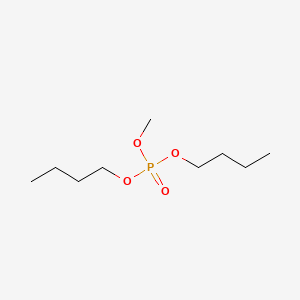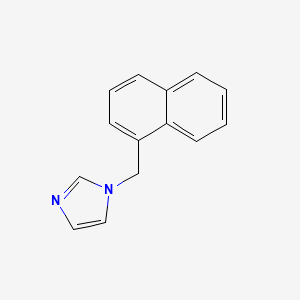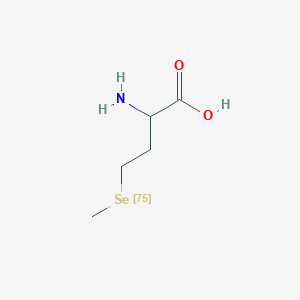
N-Phenylacetyl-L-leucine
概要
説明
N-Phenylacetyl-L-leucine is a compound that has garnered interest due to its potential applications in various fields, including medicine and biochemistry. It is a derivative of the amino acid leucine, modified by the addition of a phenylacetyl group. This modification imparts unique properties to the compound, making it a subject of scientific research.
作用機序
Target of Action
N-Phenylacetyl-L-leucine primarily targets the L-type amino acid transporter (LAT1) and organic anion transporters (OAT1 and OAT3) , as well as the monocarboxylate transporter type 1 (MCT1) . These transporters are responsible for the uptake of the compound into cells .
Mode of Action
The acetylation of leucine switches its uptake into cells from the LAT1 used by leucine to OAT1, OAT3, and MCT1 . The kinetics of MCT1 (lower affinity compared to LAT1) and the ubiquitous tissue expression of MCT1 make it well suited for uptake and distribution of N-acetyl-L-leucine . MCT1-mediated uptake of N-acetyl-L-leucine as a prodrug of leucine bypasses LAT1, the rate-limiting step in activation of leucine-mediated signaling and metabolic processes inside cells such as mTOR .
Biochemical Pathways
This compound enters metabolic pathways, and its effects are mediated via its metabolic products . The compound is involved in the gut microbiota-dependent metabolism of dietary phenylalanine into phenylacetic acid (PAA), which is critical in phenylacetylglutamine (PAGln) production .
Pharmacokinetics
Pharmacokinetic factors may play a major role in the mechanism of action and efficacy of N-acetyl-L-leucine as a drug . The enantiomers of N-acetyl-leucine (N-acetyl-L-leucine and N-acetyl-D-leucine) show unexpected and large differences in pharmacokinetics, suggesting the involvement of differential binding sites provided by enzymes and transporters .
Result of Action
The molecular and cellular effects of N-acetyl-L-leucine’s action include a significant increase in the amplitude and duration of recorded calcium signals, as well as a noticeable increase in the percentage of active neurons . It also reduces relative lysosomal volume in non-neuronal NPC cells .
Action Environment
The action, efficacy, and stability of N-acetyl-L-leucine can be influenced by various environmental factors. For instance, the compound’s uptake into cells can be affected by the presence and activity of specific transporters in the cell membrane
生化学分析
Biochemical Properties
N-Phenylacetyl-L-leucine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with penicillin G acylase, an enzyme that catalyzes the hydrolysis of N-phenylacetyl derivatives . This interaction is crucial for the synthesis and modification of various compounds. Additionally, this compound can interact with transport proteins, influencing its cellular uptake and distribution.
Cellular Effects
This compound affects various cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in metabolic regulation. For instance, it can modulate the activity of key metabolic enzymes, thereby affecting cellular metabolism. Furthermore, this compound can impact gene expression, leading to changes in the production of proteins involved in cell growth and differentiation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For example, it may inhibit certain proteases, thereby preventing the degradation of target proteins. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may diminish over extended periods. Long-term exposure to this compound can lead to sustained changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may enhance metabolic activity and improve cellular function. At high doses, this compound can exhibit toxic effects, including cellular stress and apoptosis. Threshold effects have been observed, where a specific dosage range maximizes beneficial effects while minimizing adverse outcomes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as penicillin G acylase, which plays a role in its synthesis and degradation. Additionally, this compound can affect metabolic flux by modulating the activity of key enzymes in amino acid metabolism. This interaction can lead to changes in metabolite levels and overall metabolic balance .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its cellular uptake and localization. These interactions influence the compound’s accumulation in different cellular compartments, affecting its overall activity and function .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its activity, as it allows this compound to interact with specific biomolecules and exert its effects within defined cellular contexts .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenylacetyl-L-leucine typically involves the reaction of L-leucine with phenylacetyl chloride. The process begins with dissolving L-leucine in a sodium hydroxide solution, followed by the addition of dioxane. The mixture is cooled to maintain a temperature between 0 and 5°C. Phenylacetyl chloride is then added dropwise, while maintaining the pH at 9-10 using sodium hydroxide. The reaction is allowed to proceed for 2 hours at 0°C and then warmed to room temperature for an additional 2 hours. The mixture is then acidified with dilute hydrochloric acid, and the product is extracted using ethyl acetate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of high-performance liquid chromatography (HPLC) is common for the purification and analysis of the final product to ensure its quality and consistency .
化学反応の分析
Types of Reactions
N-Phenylacetyl-L-leucine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
科学的研究の応用
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been investigated for its role in cellular processes and metabolic pathways.
Industry: It is used in the production of pharmaceuticals and as an intermediate in chemical synthesis.
類似化合物との比較
Similar Compounds
N-Phenylacetyl-L-prolylglycine ethyl ester:
Uniqueness
N-Phenylacetyl-L-leucine is unique due to its specific structural modification, which imparts distinct properties compared to other similar compounds.
特性
IUPAC Name |
(2S)-4-methyl-2-[(2-phenylacetyl)amino]pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-10(2)8-12(14(17)18)15-13(16)9-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3,(H,15,16)(H,17,18)/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZQISDWUSBXSGT-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)CC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)CC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90475167 | |
| Record name | N-Phenylacetyl-L-leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90475167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
730-15-4 | |
| Record name | N-Phenylacetyl-L-leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90475167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


